2-Fluoro-6-iodobenzyl bromide

Übersicht

Beschreibung

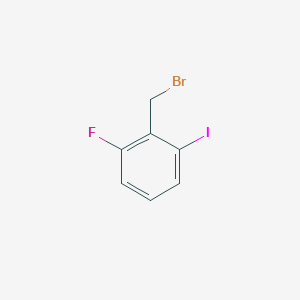

2-Fluoro-6-iodobenzyl bromide, also known as 2-(bromomethyl)-1-fluoro-3-iodobenzene, is a chemical compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol. This compound is widely used in scientific research and industry due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodobenzyl bromide typically involves the bromination of 2-fluoro-6-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-iodobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkynes, are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Cross-Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.

Oxidation and Reduction: Products include alcohols and aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-iodobenzyl bromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl group is highly reactive, allowing for easy substitution by various nucleophiles. In cross-coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners under the influence of a palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-6-iodotoluene: Similar structure but lacks the bromomethyl group.

2-Fluoro-6-bromobenzyl bromide: Similar structure but lacks the iodine atom.

2-Iodo-6-bromobenzyl bromide: Similar structure but lacks the fluorine atom.

Uniqueness

2-Fluoro-6-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens with the bromomethyl group makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Fluoro-6-iodobenzyl bromide is a halogenated organic compound characterized by the presence of fluorine, iodine, and bromine atoms attached to a benzyl group. Its chemical formula is , and it belongs to the class of benzyl bromides, which are known for their reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with a bromomethyl group, a fluorine atom at the ortho position, and an iodine atom at the meta position. This unique arrangement contributes to its electronic properties and steric effects, making it a valuable precursor in organic synthesis.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 277.02 g/mol |

| Appearance | Colorless to yellow liquid |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its alkylating properties. Alkylating agents can introduce alkyl groups into other molecules, which may lead to modifications of DNA and proteins. This interaction can influence gene expression and cellular functions, making compounds like this compound significant in cancer research and drug development.

Key Mechanisms:

- Alkylation of Nucleophiles : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Enzyme Inhibition : By modifying critical residues within enzymes, it may inhibit specific metabolic pathways.

- Influence on Gene Expression : Modifications to DNA can lead to changes in transcriptional activity.

Biological Applications

Despite being a relatively new compound, research has indicated potential applications for this compound in the synthesis of biologically active molecules. Notably, it has been explored for its role as a building block in the synthesis of heterocycles and as an alkylating agent in various chemical reactions.

Case Studies:

- Synthesis of Heterocycles : A study published in Tetrahedron Letters described its application in synthesizing 2-pyrrolo[2,3-d]pyrimidines, demonstrating its utility as a precursor for complex organic molecules.

- Alkylating Agent : Research detailed in the European Journal of Medicinal Chemistry highlighted the use of this compound as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones, showcasing its potential in drug development.

Toxicological Considerations

While exploring its biological activity, safety data indicates that this compound is corrosive and poses various health hazards upon exposure. It can emit toxic fumes when combusted and may cause severe skin and eye burns upon contact . Therefore, appropriate safety measures must be adhered to when handling this compound.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRFLWHSLPODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.